Lower Piperidine Basicity Correlated to Reduced hERG Affinity Compared to Non-Fluorinated Benzylpiperidine
Fluorination at the 2 and 6 positions of the benzyl group significantly lowers the calculated pKa of the piperidine nitrogen compared to non-fluorinated benzylpiperidine. This reduction in basicity is a key chemoinformatic parameter directly correlated with a lower affinity for the hERG potassium ion channel, thereby predicting a reduced risk of cardiac toxicity [1].
| Evidence Dimension | Calculated pKa of the piperidine nitrogen |
|---|---|
| Target Compound Data | A notably lowered pKa value was calculated due to the presence of fluorine atoms (exact value not publicly accessible) |
| Comparator Or Baseline | Non-fluorinated benzylpiperidine, which has a higher, more basic pKa |
| Quantified Difference | The fluorine atoms notably lowered their basicity |
| Conditions | Computational chemoinformatic analysis as described in the synthesis and evaluation of a fluorinated piperidine library |
Why This Matters
A lower pKa and the associated reduction in hERG affinity are critical for selecting a lead-like fragment with a better cardiac safety profile in early drug discovery, directly differentiating this compound from more basic, non-fluorinated analogs.
- [1] Le Roch, M., Renault, J., Argouarch, G., Lenci, E., Trabocchi, A., Roisnel, T., Gouault, N., & Lalli, C. (2024). Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. The Journal of Organic Chemistry, 89(7), 4932–4946. View Source
